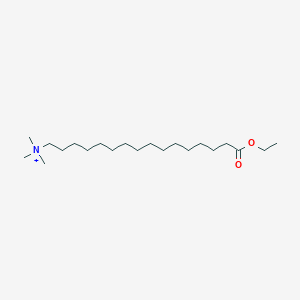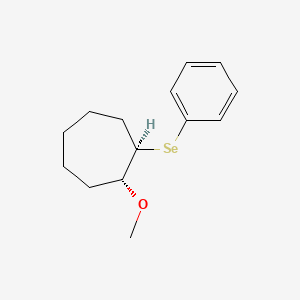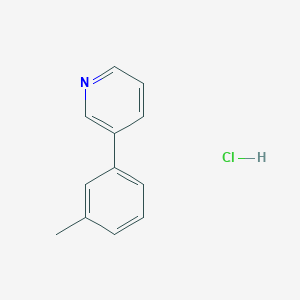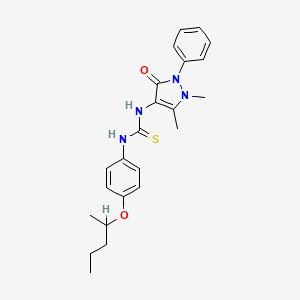
3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of an antipyryl group, a phenyl group substituted with a 1-methylbutoxy moiety, and a thiourea functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea typically involves the reaction of 4-antipyryl chloride with p-(1-methylbutoxy)aniline in the presence of a base, followed by the addition of thiourea. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include ethanol, methanol, or acetonitrile.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and antipyryl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiourea group may yield sulfonyl derivatives, while reduction may produce amines.
科学研究应用
Chemistry
In chemistry, 3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea can be used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of thioureas are often explored for their pharmacological activities. This compound could be investigated for its potential as a therapeutic agent.
Industry
In industry, thiourea derivatives are used in the production of polymers, dyes, and other materials. This compound may have applications in these areas as well.
作用机制
The mechanism of action of 3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea would depend on its specific biological or chemical activity. Generally, thioureas can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, covalent bonding, or other interactions. The pathways involved would vary based on the specific application and target.
相似化合物的比较
Similar Compounds
Thiourea: The parent compound of thiourea derivatives.
4-Antipyryl Thiourea: A similar compound with an antipyryl group and a thiourea group.
Phenylthiourea: A compound with a phenyl group and a thiourea group.
Uniqueness
3-(4-Antipyryl)-1-(p-(1-methylbutoxy)phenyl)-2-thiourea is unique due to the presence of both the antipyryl and phenyl groups substituted with a 1-methylbutoxy moiety. This combination of functional groups may confer unique chemical and biological properties, making it distinct from other thiourea derivatives.
属性
CAS 编号 |
73953-54-5 |
|---|---|
分子式 |
C23H28N4O2S |
分子量 |
424.6 g/mol |
IUPAC 名称 |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-pentan-2-yloxyphenyl)thiourea |
InChI |
InChI=1S/C23H28N4O2S/c1-5-9-16(2)29-20-14-12-18(13-15-20)24-23(30)25-21-17(3)26(4)27(22(21)28)19-10-7-6-8-11-19/h6-8,10-16H,5,9H2,1-4H3,(H2,24,25,30) |
InChI 键 |
WWMHHDDCSFRBGR-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)OC1=CC=C(C=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


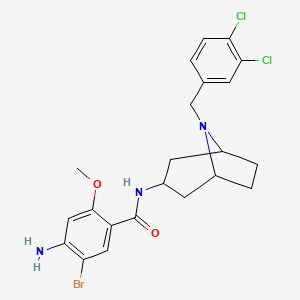
![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)
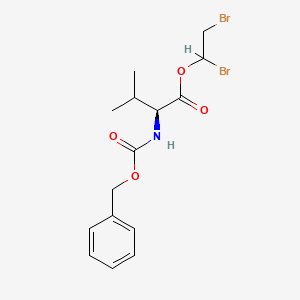
![N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine](/img/structure/B14447989.png)

![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)
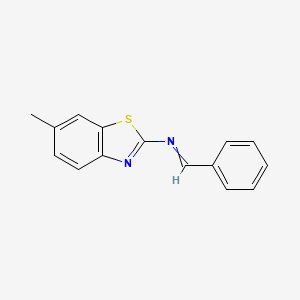
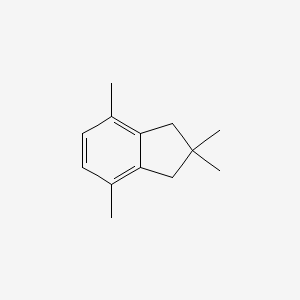
![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)
